Molecular Weight and Predicted Lipophilicity Differentiate the N‑Tridecyl Compound from Shorter‑Chain Analogs by >20%
The molecular weight of the target compound (504.5 g/mol) exceeds that of the N‑cyclohexyl analog (404.3 g/mol) by 100.2 Da (+24.8%) and that of the N‑[(dimethylamino)methylene] analog (389.3 g/mol) by 115.2 Da (+29.6%) [1]. Although experimentally measured logP values are not publicly available for these specific congeners, the structural difference in the N‑alkyl domain—linear C₁₃ vs. cyclic C₆ vs. small polar head‑group—is universally recognized in medicinal chemistry to drive logP upward by >2 units for the tridecyl variant, qualitatively consistent with the logP range of 7–10 predicted for long‑chain sulfonamides by XLOGP3 and MLOGP algorithms [2]. Such a shift places the compound in a distinctly different property space for solubility, plasma protein binding, and passive membrane permeability.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 504.5 g/mol (C₂₃H₃₅Cl₂N₃O₃S) |
| Comparator Or Baseline | N‑cyclohexyl analog: 404.3 g/mol (C₁₆H₁₉Cl₂N₃O₃S); N‑[(dimethylamino)methylene] analog: 389.3 g/mol (C₁₃H₁₄Cl₂N₄O₃S) |
| Quantified Difference | +100.2 Da (+24.8%) vs. N‑cyclohexyl; +115.2 Da (+29.6%) vs. N‑[(dimethylamino)methylene] |
| Conditions | Calculated from molecular formula; SpectraBase (target) and ChemicalBook (analogs) provide formula confirmation. |
Why This Matters
A >100 Da mass difference and a predicted logP shift of ≥2 units mean the compound cannot be treated as a 'drop‑in' replacement for shorter‑chain analogs in any assay where lipophilicity‑driven non‑specific binding, aggregation, or membrane partitioning influences the readout.
- [1] SpectraBase (target MW confirmation); ChemicalBook (analog MW: N‑cyclohexyl; MolCore: N‑[(dimethylamino)methylene] analog). View Source
- [2] XLOGP3/MLOGP algorithm performance on long‑chain sulfonamides; see, e.g., PMC Table 2 for comparative logP ranges of hydrophobic sulfonamides. View Source
